Arprinocid

Vue d'ensemble

Description

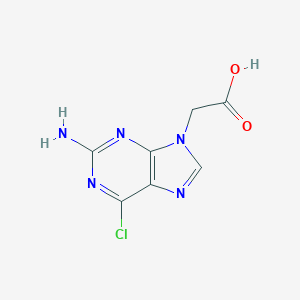

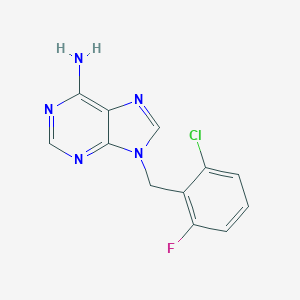

Arprinocid is a coccidiostat, more likely a coccidiocide, which means it’s a drug that kills Coccidia parasites . It’s used in veterinary medicine . Its IUPAC name is 9-[(2-chloro-6-fluorophenyl)methyl]-6-purinamine .

Synthesis Analysis

The synthesis of this compound was carried out by Merck & Co. The details of the synthesis process are documented in U.S. Patent 4,098,787 (1978) .

Molecular Structure Analysis

This compound has a molecular formula of C12H9ClFN5 . It has a total of 30 bonds, including 21 non-H bonds, 16 multiple bonds, 2 rotatable bonds, 16 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 1 nine-membered ring, 1 primary amine (aromatic), 1 Imidazole, and 1 Pyrimidine .

Physical and Chemical Properties Analysis

This compound has a molecular weight of 277.68 g/mol . It’s not a hazardous substance or mixture . It’s recommended to store this compound in powder form at -20°C for 3 years or at 4°C for 2 years .

Applications De Recherche Scientifique

Médecine vétérinaire : Coccidiostatique chez les volailles

Arprinocid est largement utilisé comme coccidiostatique en médecine vétérinaire, en particulier pour le traitement et la prévention de la coccidiose chez les volailles . Il est efficace contre diverses espèces d’Eimeria, responsables de la maladie. Le médicament agit en inhibant le transport de l’hypoxanthine dans le parasite, empêchant ainsi sa prolifération .

Chimie analytique : Détermination spectrophotométrique

En chimie analytique, la détermination de l’this compound dans les prémélanges est réalisée à l’aide de la spectrophotométrie. Cette méthode consiste à extraire le médicament dans du chloroforme et à mesurer sa concentration à une longueur d’onde spécifique après une partition liquide-liquide . Cette technique est cruciale pour le contrôle qualité dans la fabrication pharmaceutique.

Toxicologie : Études d’évaluation de la sécurité

This compound a fait l’objet d’études de toxicité aiguë et subchronique chez le rat Sprague-Dawley. Ces études sont essentielles pour comprendre le profil de sécurité du médicament et déterminer le niveau sans effet toxique observé (NOAEL), qui est essentiel pour établir des directives de dosage .

Pharmacologie : Activité antiparasitaire

Pharmacologiquement, this compound présente une activité antiparasitaire, en particulier comme coccidiocide, ce qui signifie qu’il a la capacité de tuer les parasites Coccidia. Son mécanisme d’action et son efficacité contre des parasites spécifiques sont d’un intérêt majeur dans le développement de nouveaux médicaments antiparasitaires .

Sciences de l’environnement : Impact sur les risques écologiques

L’impact environnemental de l’this compound, comme celui d’autres produits pharmaceutiques, est une préoccupation croissante. Des études ont montré que les résidus de produits pharmaceutiques, y compris l’this compound, peuvent entraîner des risques écologiques et contribuer à la résistance aux antimicrobiens, ce qui représente un problème majeur de santé publique .

Agriculture : Utilisation dans l’élevage

En agriculture, l’utilisation de l’this compound et d’autres antibiotiques dans l’élevage est examinée de près en raison du risque de favoriser la résistance aux antimicrobiens. L’application du médicament dans ce domaine est étroitement surveillée afin de prévenir la contamination environnementale et de garantir la sécurité des approvisionnements alimentaires .

Mécanisme D'action

Target of Action

Arprinocid is primarily used as an anticoccidial agent, meaning it is effective against various species of coccidia, a group of protozoan parasites . The primary target of this compound is the parasite Eimeria tenella, which causes coccidiosis in chickens .

Mode of Action

This compound’s mode of action is unique and involves its interaction with cytochrome P-450 . This compound-l-N-oxide, a metabolite of this compound, binds directly to cytochrome P-450 . This interaction suggests that cytochrome P-450 mediated microsomal metabolism involving this compound-l-N-oxide is part of the mechanism of anticoccidial action of the drug .

Biochemical Pathways

The biochemical pathways affected by this compound involve the destruction of the endoplasmic reticulum, leading to cell death . This effect is primarily seen through cellular vacuole formation from dilation of rough endoplasmic reticulum structures .

Result of Action

The result of this compound’s action is the death of the coccidia parasites . This is achieved through the destruction of the endoplasmic reticulum, leading to cell death . The drug’s toxic effect on cells, reflected primarily through cellular vacuole formation, is also observed in Eimeria tenella merozoites treated with the drug .

Action Environment

The environment in which this compound acts is primarily the host organism, such as chickens in the case of Eimeria tenella infection . Environmental factors that could influence this compound’s action, efficacy, and stability include the host’s health status, diet, and co-administration with other drugs.

Safety and Hazards

Arprinocid should be handled with care to avoid breathing in mist, gas, or vapors. Contact with skin and eyes should be avoided. Use personal protective equipment and ensure adequate ventilation . In case of accidental ingestion or contact with skin or eyes, immediate medical attention is required .

Analyse Biochimique

Biochemical Properties

Arprinocid is a purine analogue, which means it can interact with various enzymes, proteins, and other biomolecules involved in purine metabolism

Cellular Effects

This compound has shown significant activity against parasites such as Eimeria tenella . It has been observed to cause morphological alterations during the development of the second-generation schizont, resulting in a reduction in the number of second-generation merozoites . This suggests that this compound may influence cell function by affecting cellular processes involved in parasite development .

Molecular Mechanism

It is known that neither this compound nor its liver microsomal metabolite this compound-l-N-oxide binds to calf thymus DNA . Neither compound showed an effect on the synthesis of DNA, RNA, or proteins in HeLa cells

Temporal Effects in Laboratory Settings

In laboratory settings, medication of chicks with this compound resulted in decreased oocyst production and oocyst sporulation . This suggests that the effects of this compound can change over time, possibly due to the drug’s stability, degradation, or long-term effects on cellular function .

Dosage Effects in Animal Models

In animal models, the effectiveness of this compound was found to be dose-dependent . It was effective at doses of 50 and 25 mg/kg/day, but not at 12.5 mg/kg/day . This suggests that the effects of this compound can vary with different dosages, and there may be a threshold effect observed in these studies .

Metabolic Pathways

As a purine analogue, it is likely that this compound interacts with enzymes or cofactors involved in purine metabolism

Propriétés

IUPAC Name |

9-[(2-chloro-6-fluorophenyl)methyl]purin-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClFN5/c13-8-2-1-3-9(14)7(8)4-19-6-18-10-11(15)16-5-17-12(10)19/h1-3,5-6H,4H2,(H2,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAPNOSFRRMHNBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)CN2C=NC3=C(N=CN=C32)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClFN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3057773 | |

| Record name | Arprinocid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3057773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55779-18-5 | |

| Record name | Arprinocid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55779-18-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Arprinocid [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055779185 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Arprinocid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3057773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Arprinocide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.362 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ARPRINOCID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6A0XTA8ZUH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

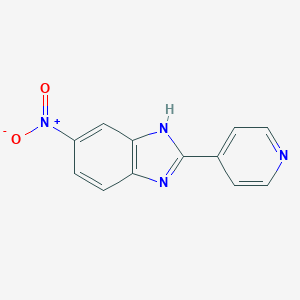

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Propanedinitrile, (7-ethoxy-8-oxabicyclo[3.2.1]oct-2-ylidene)-, endo-(9CI)](/img/structure/B118419.png)

![6-Methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol hydrochloride](/img/structure/B118451.png)